N-[[4-(3-chlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
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Description
The compound is a complex organic molecule that has been the subject of various scientific studies due to its potential in various applications. The research primarily focuses on its synthesis, structure, and properties.
Synthesis Analysis
The synthesis involves multiple steps, starting from the precursor 4-chlorophenoxyacetic acid, undergoing esterification, hydrazinolysis, and subsequent reactions to introduce the sulfanyl acetamide moiety. This process is detailed in the synthesis of related compounds, demonstrating the complexity and precision required in synthesizing such molecules (Siddiqui et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques, including IR, NMR, and mass spectrometry, to confirm the presence of the desired functional groups and overall molecular framework. These techniques provide detailed insights into the molecular geometry, bonding, and the electronic environment of the atoms within the molecule (Jenepha Mary et al., 2022).
Chemical Reactions and Properties
The chemical reactivity and interactions of such compounds with biological targets have been explored through molecular docking studies, revealing potential binding sites and mechanisms of action. This research provides a foundation for understanding the chemical behavior and potential biological interactions of the molecule (Siddiqui et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, have been characterized for similar molecules. These properties are crucial for determining the compound's suitability for further development and application (Achutha et al., 2017).
Chemical Properties Analysis
The chemical properties, including stability, reactivity with various reagents, and the influence of structural modifications on biological activity, have been extensively studied. These studies are vital for understanding how the molecule interacts with other chemicals and biological systems, potentially leading to the development of new therapeutic agents (Siddiqui et al., 2017).
Scientific Research Applications
Synthesis and Pharmacological Applications
The synthesis of complex organic compounds, including derivatives of 1,2,4-triazole and sulfanyl acetamides, plays a significant role in the discovery of new therapeutic agents. For instance, compounds incorporating 1,3,4-oxadiazole and sulfanyl acetamide moieties have been synthesized and evaluated for their antimicrobial properties, showing potential as antibacterial agents against both gram-negative and gram-positive bacteria (Siddiqui et al., 2014). These findings suggest that compounds with similar structural features might also possess notable biological activities.
Anticancer Potential
Research into compounds with 1,3-oxazole and sulfanyl acetamide structures has revealed anticancer activities against various cancer cell lines. For example, a novel series of 4-arylsulfonyl-1,3-oxazoles demonstrated cytostatic and antiproliferative effects on specific CNS and lung cancer cell lines, highlighting the potential for compounds with related structures in cancer therapy (Zyabrev et al., 2022).
Antimicrobial and Enzyme Inhibition Activities
Compounds featuring triazole, thiadiazole, and sulfanyl groups have been synthesized and assessed for their antimicrobial activities. A study on thiazolidin-4-one derivatives as antimicrobial agents showed efficacy against various bacterial and fungal strains, indicating the broad-spectrum potential of such compounds (Baviskar et al., 2013). Additionally, cholinesterase inhibition studies on 1,2,4-triazole derivatives revealed moderate to good activities, suggesting their utility in designing new therapeutic agents for neurodegenerative diseases (Riaz et al., 2020).
properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClF3N5O2S/c27-18-9-6-10-19(14-18)35-22(15-31-23(36)13-17-7-2-1-3-8-17)33-34-25(35)38-16-24(37)32-21-12-5-4-11-20(21)26(28,29)30/h1-12,14H,13,15-16H2,(H,31,36)(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGJPXIHDMRXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClF3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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